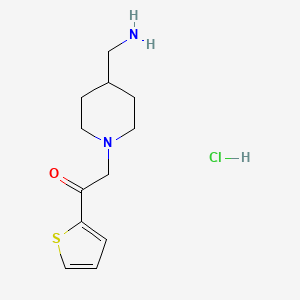
2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2OS and its molecular weight is 274.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride (CAS No. 1353954-82-1) is a piperidine derivative that has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N2OS, characterized by a piperidine ring linked to a thiophene moiety. The presence of the aminomethyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with thiophene structures show marked activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria such as Escherichia coli .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 5a | High | Moderate |
| 5b | High | Moderate |
| 5e | Moderate | Low |
The effectiveness of these compounds is often attributed to their ability to disrupt cellular processes or inhibit essential enzymes within the bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For example, it has shown promising results against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values for these activities were reported to be below 25 μM, indicating potent activity .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and bacterial growth. For instance, its structural features allow for binding to active sites on proteins or enzymes, disrupting their normal function .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives and found that modifications at the thiophene ring significantly enhanced antibacterial activity against E. coli and S. aureus .
- Cytotoxic Effects : Research focusing on the cytotoxicity of piperidine-based compounds revealed that certain structural modifications led to increased apoptosis in cancer cells, suggesting that the piperidine moiety plays a crucial role in enhancing anticancer properties .
- Inhibition Studies : Inhibition assays showed that compounds with similar structures inhibited acetylcholinesterase activity, which is relevant for neurodegenerative disease therapies .
属性
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c13-8-10-3-5-14(6-4-10)9-11(15)12-2-1-7-16-12;/h1-2,7,10H,3-6,8-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQWDYKOFISCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














